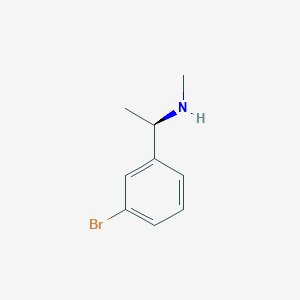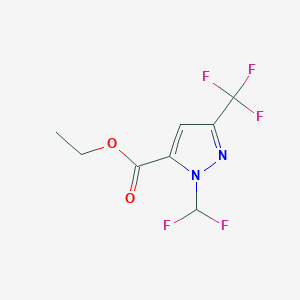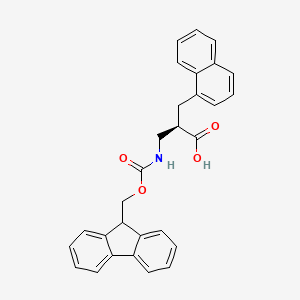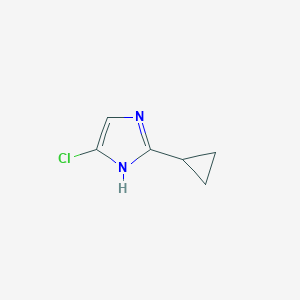
(R)-1-(3-Bromophenyl)-N-methylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(3-Bromophenyl)-N-methylethanamine is a chiral amine compound characterized by the presence of a bromine atom on the phenyl ring and a methyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Bromophenyl)-N-methylethanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-bromophenylacetonitrile.
Reduction: The nitrile group is reduced to the corresponding amine using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid or chromatography on a chiral stationary phase.
Industrial Production Methods
Industrial production of ®-1-(3-Bromophenyl)-N-methylethanamine may involve large-scale catalytic hydrogenation processes and advanced chiral resolution techniques to ensure high enantiomeric purity and yield.
化学反応の分析
Types of Reactions
®-1-(3-Bromophenyl)-N-methylethanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or primary amines are used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding dehalogenated amine.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
®-1-(3-Bromophenyl)-N-methylethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of ®-1-(3-Bromophenyl)-N-methylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the chiral center play crucial roles in its binding affinity and selectivity. The compound may modulate biological pathways by acting as an agonist or antagonist, depending on the target.
類似化合物との比較
Similar Compounds
®-3-(3-Bromophenyl)-β-alanine: Another chiral compound with a bromine atom on the phenyl ring.
4-Bromophenyl 4-bromobenzoate: A compound with two bromine atoms on the phenyl rings.
Uniqueness
®-1-(3-Bromophenyl)-N-methylethanamine is unique due to its specific chiral center and the presence of a methyl group on the nitrogen atom, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C9H12BrN |
|---|---|
分子量 |
214.10 g/mol |
IUPAC名 |
(1R)-1-(3-bromophenyl)-N-methylethanamine |
InChI |
InChI=1S/C9H12BrN/c1-7(11-2)8-4-3-5-9(10)6-8/h3-7,11H,1-2H3/t7-/m1/s1 |
InChIキー |
NKTLVOQJGRVLEB-SSDOTTSWSA-N |
異性体SMILES |
C[C@H](C1=CC(=CC=C1)Br)NC |
正規SMILES |
CC(C1=CC(=CC=C1)Br)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-butyl 12-chloro-7-thia-4,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene-4-carboxylate](/img/structure/B12956661.png)


![4-Chloro-6-(pyridin-4-yl)thieno[3,2-d]pyrimidine](/img/structure/B12956669.png)







